2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole
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Overview
Description
Chemical Reactions Analysis
Again, without specific references to “2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole”, it’s challenging to provide an analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole” are not available in the data I found .
Scientific Research Applications
Antitumor Properties
2-(4-Aminophenyl)benzothiazoles, a class similar to 2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole, exhibit highly selective and potent antitumor properties. Their mode of action may involve cytochrome P450 1A1, which plays a role in biotransformation to active metabolites. These compounds, including amino acid conjugates, have shown efficacy against various cancer cell lines and tumor models, suggesting potential for clinical evaluation (Bradshaw et al., 2002).
Amyloid Plaque Imaging in Alzheimer's Disease
Derivatives of 2-phenylbenzothiazoles, which share a structural similarity with 2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole, have been evaluated as imaging agents for amyloid plaques in Alzheimer's disease. Fluorinated compounds in this class exhibited high binding affinities for amyloid plaques and were stable in the brain. This research indicates a potential role in early diagnosis and monitoring of Alzheimer's disease (Serdons et al., 2009).
Chemical Properties and Synthesis
The chemical properties of related benzothiazole compounds have been studied, contributing to an understanding of their stability and reactivity. For instance, 2,3-Dihydro-2-(4-nitrophenyl)benzothiazole is notable for its stability compared to other arylbenzothiazoles, providing insights into the handling and storage of such compounds (Akiyama, 2014).
DNA Adduct Formation in Tumor Cells
In sensitive tumor cells, antitumor benzothiazoles related to 2-(4-Methyl-3-nitrophenyl)-1,3-benzothiazole generate DNA adducts, a key mechanism in their antitumor activity. This property distinguishes sensitive tumors from resistant ones and is considered crucial for the drug's antitumor efficacy (Leong et al., 2003).
Development as Antitumor Agents
The development of antitumor benzothiazoles, including prodrugs for enhanced solubility and bioavailability, reflects the therapeutic potential of this class. The design and evaluation of these compounds, guided by an understanding of their mechanism of action, have led to promising candidates for clinical trials (Bradshaw & Westwell, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVRMRGLSGKAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |
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